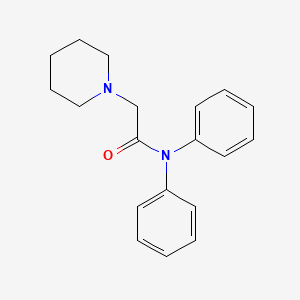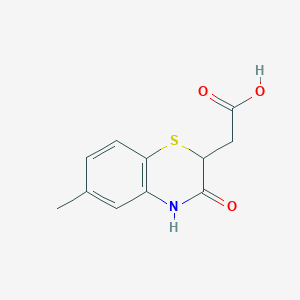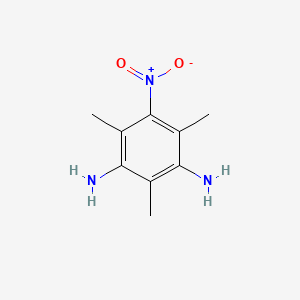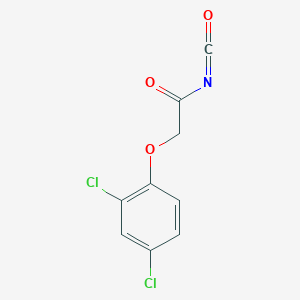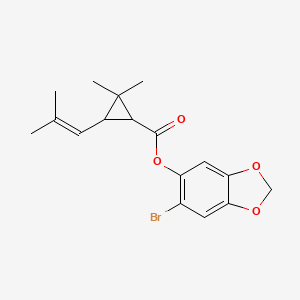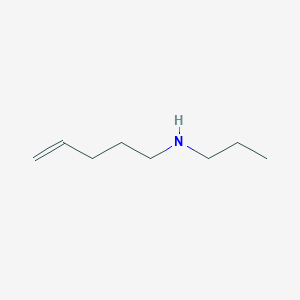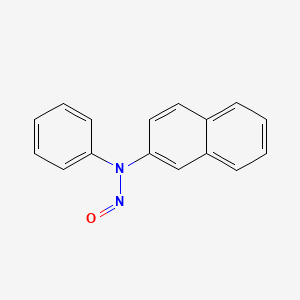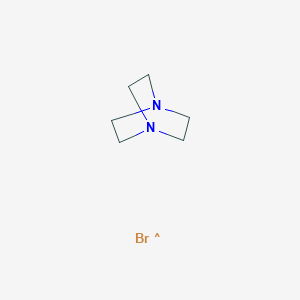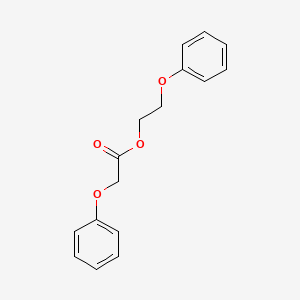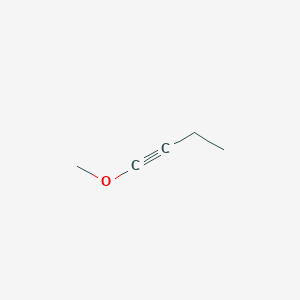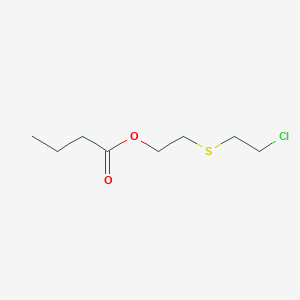
2-(2-Chloroethylsulfanyl)ethyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethylsulfanyl)ethyl butanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is notable for its unique structure, which includes a chloroethylsulfanyl group attached to an ethyl butanoate backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl butanoate typically involves the esterification of butanoic acid with 2-(2-chloroethylsulfanyl)ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:
Butanoic acid+2-(2-chloroethylsulfanyl)ethanolH2SO42-(2-Chloroethylsulfanyl)ethyl butanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethylsulfanyl)ethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances and flavorings due to its ester structure.
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl butanoate involves its interaction with various molecular targets. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity. The ester group can also be hydrolyzed to release butanoic acid and 2-(2-chloroethylsulfanyl)ethanol, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl butanoate: Similar ester structure but lacks the chloroethylsulfanyl group.
Methyl butanoate: Another ester with a similar backbone but different alkyl group.
2-(2-Chloroethylsulfanyl)ethanol: Shares the chloroethylsulfanyl group but lacks the ester functionality.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl butanoate is unique due to the presence of both the chloroethylsulfanyl group and the ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various applications, from organic synthesis to potential therapeutic uses.
Eigenschaften
CAS-Nummer |
6321-44-4 |
|---|---|
Molekularformel |
C8H15ClO2S |
Molekulargewicht |
210.72 g/mol |
IUPAC-Name |
2-(2-chloroethylsulfanyl)ethyl butanoate |
InChI |
InChI=1S/C8H15ClO2S/c1-2-3-8(10)11-5-7-12-6-4-9/h2-7H2,1H3 |
InChI-Schlüssel |
RZXKGVGCUVYVSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCSCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14723589.png)
